2-(Propan-2-yl)-1,3-benzoxazol-5-amine

Description

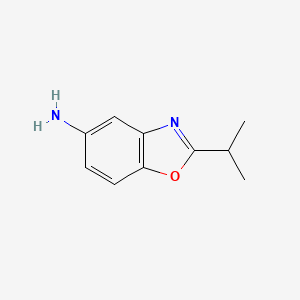

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-6(2)10-12-8-5-7(11)3-4-9(8)13-10/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRDNWDYUJHLHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640798 | |

| Record name | 2-(Propan-2-yl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016776-39-8 | |

| Record name | 2-(Propan-2-yl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine

Abstract: This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine, a key heterocyclic scaffold of significant interest to the pharmaceutical and materials science sectors. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind procedural choices. The described synthetic pathway is a robust, two-step sequence commencing with the condensation of 2-amino-4-nitrophenol and isobutyric acid to form the benzoxazole core, followed by the selective reduction of the nitro-intermediate. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, reproducible protocols, mechanistic insights, and a framework for troubleshooting and optimization.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone class of heterocyclic compounds, widely recognized for their prevalence in medicinal chemistry and materials science.[1][2] Their rigid, planar, and lipophilic structure, combined with their capacity for hydrogen bonding, makes them privileged scaffolds in drug design. The benzoxazole motif is integral to numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3]

The target molecule, this compound, serves as a versatile chemical intermediate. The primary amine at the C-5 position provides a crucial synthetic handle for further functionalization, allowing for the construction of diverse compound libraries through amide bond formation, sulfonylation, or other amine-related chemistries. The 2-isopropyl group modulates the molecule's steric and electronic properties. This guide delineates a logical and efficient pathway to access this valuable building block.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis is paramount for designing an efficient and high-yielding synthesis. The synthesis of this compound is most effectively approached by disconnecting the molecule at its most synthetically accessible points.

Caption: Retrosynthetic analysis of the target compound.

The chosen strategy involves two key transformations:

-

Nitro Group Reduction: The primary amine at the C-5 position is retrosynthetically derived from a nitro group. This is a deliberate strategic choice. A nitro group is relatively inert to the acidic and high-temperature conditions required for benzoxazole formation, effectively serving as a protected form of the amine. Its reduction in the final step is a well-established, high-yielding, and clean transformation.[4][5]

-

Benzoxazole Ring Formation: The core benzoxazole ring is disconnected via a cyclodehydration reaction. This disconnection leads to two readily available starting materials: 2-amino-4-nitrophenol and isobutyric acid. This condensation is a classic and reliable method for forming 2-substituted benzoxazoles.[1][6]

This two-step approach is efficient, utilizes commercially available starting materials, and avoids protecting group manipulations for the phenolic hydroxyl and the C-2 amino group, thus enhancing overall process economy.

Pathway Execution: A Step-by-Step Technical Elucidation

The forward synthesis is executed in two distinct stages, each with its own set of experimental considerations and mechanistic underpinnings.

Step 1: PPA-Mediated Synthesis of 2-Isopropyl-5-nitro-1,3-benzoxazole

This initial step constructs the core heterocyclic system through the condensation of an o-aminophenol with a carboxylic acid.

Causality and Mechanistic Insight: The reaction is typically performed in Polyphosphoric Acid (PPA) at elevated temperatures.[7][8][9] PPA is not merely a solvent; it serves two critical functions:

-

Catalyst: As a strong Brønsted acid, it protonates the carbonyl oxygen of isobutyric acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of 2-amino-4-nitrophenol.

-

Dehydrating Agent: PPA efficiently sequesters the water molecules generated during the initial amide formation and the subsequent intramolecular cyclization, driving the equilibrium towards the formation of the benzoxazole product.[1][6]

The high temperature (typically 150-200°C) is necessary to overcome the activation energy for both the initial amidation and the final cyclodehydration step.[7]

Caption: Workflow for the synthesis of the nitro-intermediate.

Experimental Protocol: Synthesis of 2-Isopropyl-5-nitro-1,3-benzoxazole

-

Materials:

-

2-Amino-4-nitrophenol (1.0 eq)

-

Isobutyric acid (1.2 eq)

-

Polyphosphoric acid (PPA) (approx. 10-15 times the weight of the aminophenol)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid. Begin stirring and heat the PPA to approximately 80-90°C to reduce its viscosity.

-

Carefully add 2-amino-4-nitrophenol and isobutyric acid to the stirring PPA.

-

Slowly raise the temperature of the reaction mixture to 170-200°C and maintain for 2-4 hours.[7] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aminophenol is consumed.

-

After completion, allow the reaction mixture to cool to below 100°C.

-

Self-Validation: Carefully and slowly pour the viscous reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This quenching step hydrolyzes the PPA and precipitates the crude product.

-

Neutralize the acidic aqueous slurry by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

-

Extract the product from the aqueous mixture with ethyl acetate (3 x volumes).[1]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude material by silica gel column chromatography or recrystallization to afford 2-isopropyl-5-nitro-1,3-benzoxazole as a solid.

-

Step 2: Reduction of 2-Isopropyl-5-nitro-1,3-benzoxazole

The final step converts the nitro-intermediate into the target primary amine.

Causality and Mechanistic Insight: Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and simple workup procedure.[4]

-

Mechanism: The reaction occurs on the surface of the palladium catalyst. The nitro compound and molecular hydrogen (H₂) both adsorb onto the catalyst surface. Through a series of stepwise hydrogen transfers, the nitro group is reduced through nitroso and hydroxylamine intermediates to the final amine.[10]

-

Solvent Choice: Solvents such as ethanol, methanol, or ethyl acetate are commonly used as they effectively dissolve the substrate without interfering with the catalysis.

-

Alternative Reagents: While catalytic hydrogenation is preferred, chemical reducing agents like tin(II) chloride in HCl or iron powder in the presence of an acid or ammonium chloride can also be effective.[5][7] However, these methods often require a more rigorous aqueous workup to remove inorganic byproducts.

Caption: Workflow for the final reduction step.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-Isopropyl-5-nitro-1,3-benzoxazole (1.0 eq)

-

Palladium on carbon (Pd/C, 10 wt. %, typically 5-10 mol %)

-

Ethanol or Methanol

-

Hydrogen (H₂) gas

-

Celite® or a similar filtration aid

-

-

Procedure:

-

In a hydrogenation flask, dissolve the 2-isopropyl-5-nitro-1,3-benzoxazole intermediate in a suitable solvent like ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask and connect it to a hydrogenation apparatus (e.g., a Parr shaker or a balloon hydrogenation setup).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

-

Pressurize the vessel with hydrogen (typically 1-4 atm or balloon pressure) and begin vigorous stirring.

-

Self-Validation: Monitor the reaction by hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within 2-6 hours at room temperature.

-

Once the reaction is complete, carefully vent the hydrogen pressure and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

The product is often of sufficient purity for subsequent use. If necessary, it can be further purified by recrystallization or column chromatography.

-

Data Summary and Characterization

The following table summarizes the key reaction parameters for the described two-step synthesis.

| Step | Starting Materials | Key Reagents / Catalyst | Solvent | Temperature | Typical Time | Typical Yield |

| 1 | 2-Amino-4-nitrophenol, Isobutyric acid | Polyphosphoric Acid (PPA) | PPA (neat) | 170-200 °C | 2-4 h | 75-90% |

| 2 | 2-Isopropyl-5-nitro-1,3-benzoxazole | 10% Pd/C, H₂ gas | Ethanol | Room Temp. | 2-6 h | >95% |

Product Characterization: The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques. Expected characterization data would include:

-

¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns indicative of the substitution), the isopropyl methine (a septet), and the isopropyl methyl groups (a doublet), as well as a broad singlet for the NH₂ protons.

-

¹³C NMR: Resonances for the distinct aromatic and aliphatic carbons.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the product (C₁₀H₁₂N₂O).

-

Infrared (IR) Spectroscopy: Characteristic N-H stretching bands for the primary amine.

Conclusion

This guide has detailed a logical, efficient, and well-precedented two-step synthesis for this compound. The strategy leverages a robust PPA-mediated cyclodehydration to construct the benzoxazole core from inexpensive starting materials, followed by a clean and high-yielding catalytic hydrogenation to install the final amine functionality. By explaining the causality behind reagent choice and reaction conditions, this document provides researchers with both a practical protocol and a deeper understanding of the underlying chemical principles, empowering them to confidently apply and adapt this methodology in their drug discovery and development endeavors.

References

- BenchChem. A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. [URL: https://www.benchchem.

- Basavaraju, B. et al. A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [URL: https://www.ijpbs.com/ijpbs/abstract/a-review-on-various-synthetic-methods-of-benzoxazole-moiety--2178.html]

- Organic Chemistry Portal. Synthesis of Benzoxazoles. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/benzoxazoles.shtm]

- Soni, S. et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03871h]

- Šlachtová, V. et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b02702]

- Kaplancıklı, Z. A. et al. Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... ResearchGate. [URL: https://www.researchgate.net/figure/Synthetic-pathway-of-2-substitutedbenzyl-phenyl-5-aminobenzoxazole-3a-3l-and_fig1_323281143]

- Šlachtová, V. et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6881457/]

- Li, Q. et al. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8743126/]

- Google Patents. (2019). CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole. [URL: https://patents.google.

- ResearchGate. (2015). How can I synthesize benzoxazole using polyphosphoric acid and carboxylic acid derivative? [URL: https://www.researchgate.

- Beilstein Journals. Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. [URL: https://www.beilstein-journals.org/bjoc/articles/9/138]

- Singh, P. et al. (2004). Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=16_3-4_21]

- MDPI. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. [URL: https://www.mdpi.com/1420-3049/22/4/576]

- Google Patents. (2012). US8178666B2 - 2-aminobenzoxazole process. [URL: https://patents.google.

- Patsnap. Synthesis of benzoxazole. [URL: https://www.patsnap.com/composition/I000000109928951A_synthesis-of-benzoxazole]

- ResearchGate. (2023). Iron‐Promoted Redox Access to 2‐Aminobenzoxazoles from Amines, Carbon Disulfide and 2‐Nitrophenols. [URL: https://www.researchgate.net/publication/371191060_Iron-Promoted_Redox_Access_to_2-Aminobenzoxazoles_from_Amines_Carbon_Disulfide_and_2-Nitrophenols]

- Hein, D. W. et al. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01569a054]

- Tafesh, A. M., & Weiguny, J. (2018). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.8b00193]

- Wikipedia. Reduction of nitro compounds. [URL: https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds]

- P. N. Rylander. (2000). Hydrogenation of C═N, C≡N, N═N, and N-O Bonds.

- Wang, T. et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7019623/]

- Google Patents. (1989). US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds. [URL: https://patents.google.

- International Journal of Pharmaceutical Sciences Review and Research. (2023). Benzoxazole: Synthetic Methodology and Biological Activities. [URL: https://globalresearchonline.net/journalcontents/v78-2/23.pdf]

- MDPI. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [URL: https://www.mdpi.com/1420-3049/29/1/227]

- NIH. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9100185/]

- Singh, L. P. et al. Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-antimicrobial-activity-of-some-Singh-Chawla/0681b94b2f8a556b266d5402120e50f592651475]

- Benchchem. An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine. [URL: https://www.benchchem.com/technical-guides/synthesis-of-2-isopropyl-1h-benzo-d-imidazol-5-amine]

- Sciforum. (2018). Benzoxazole derivatives as phototriggers for the release of butyric acid. [URL: https://sciforum.net/paper/view/5559]

- MDPI. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. [URL: https://www.mdpi.com/1420-3049/24/1/174]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine: A Technical Guide

Introduction

Molecular Structure and Spectroscopic Overview

A logical workflow for the structural confirmation of a novel compound like 2-(Propan-2-yl)-1,3-benzoxazol-5-amine involves a suite of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, we can map the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in an amine group.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs are typically sufficient. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5-7.0 | m | 3H | Ar-H | Aromatic protons of the benzoxazole ring typically appear in this downfield region.[3] The substitution pattern will lead to a complex multiplet. |

| ~ 4.0-3.5 | br s | 2H | -NH₂ | The chemical shift of amine protons can vary and the peak is often broad due to quadrupole broadening and exchange. |

| ~ 3.2 | septet | 1H | -CH(CH₃)₂ | The methine proton of the isopropyl group will be split into a septet by the six equivalent methyl protons. |

| ~ 1.4 | d | 6H | -CH(CH₃)₂ | The six methyl protons of the isopropyl group are equivalent and will appear as a doublet due to coupling with the methine proton. |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 | C2 (C=N) | The carbon of the oxazole ring double-bonded to nitrogen is typically found in this downfield region. |

| ~ 150-140 | C7a, C5, C3a | Aromatic carbons attached to heteroatoms (O, N) will be deshielded and appear downfield. |

| ~ 125-110 | C4, C6, C7 | Unsubstituted aromatic carbons of the benzoxazole ring. |

| ~ 30 | -CH(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~ 22 | -CH(CH₃)₂ | The equivalent methyl carbons of the isopropyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the dry, solid this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450-3250 | N-H stretch | Primary Amine (-NH₂) | The presence of a primary amine will result in two bands in this region. |

| 3050-3000 | C-H stretch | Aromatic | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| 2970-2850 | C-H stretch | Aliphatic (Isopropyl) | Stretching vibrations of the C-H bonds in the isopropyl group. |

| 1640-1600 | C=N stretch | Benzoxazole | The stretching vibration of the carbon-nitrogen double bond within the oxazole ring. |

| 1620-1580 | N-H bend | Primary Amine (-NH₂) | Scissoring vibration of the primary amine. |

| 1500-1400 | C=C stretch | Aromatic | Skeletal vibrations of the aromatic ring. |

| 1250-1020 | C-N stretch | Amine | Stretching vibration of the carbon-nitrogen single bond. |

| 1200-1000 | C-O stretch | Benzoxazole | Asymmetric stretching of the C-O-C bond in the oxazole ring. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common method. Alternatively, direct infusion with electrospray ionization (ESI) can be used.

-

Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₁₀H₁₂N₂O) is 176.22 g/mol . In an EI mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 176.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Interpretation of Fragmentation:

-

[M]⁺˙ at m/z = 176: This is the molecular ion peak, confirming the molecular weight of the compound.

-

[M - CH₃]⁺ at m/z = 161: Loss of a methyl radical from the isopropyl group is a common fragmentation pathway for isopropyl-substituted compounds.

-

[M - C₃H₇]⁺ at m/z = 133: Loss of the entire isopropyl radical would lead to this fragment.

-

Further Fragmentation: The benzoxazole ring itself can undergo characteristic fragmentation, leading to smaller fragment ions.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural elucidation of this compound. While direct experimental data for this specific molecule is not widely published, the analysis of spectroscopic data from analogous 2,5-disubstituted benzoxazoles allows for a confident prediction of its spectral characteristics. This guide provides the foundational knowledge and expected data for researchers to confirm the synthesis and purity of this and related compounds, underscoring the importance of a multi-faceted spectroscopic approach in modern chemical research.

References

-

Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). MDPI. Retrieved January 18, 2026, from [Link]

-

Designed 2,5-disubstituted benzoxazoles derivatives. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of pharmacological activities. This technical guide delves into the putative mechanism of action of a specific, yet under-characterized derivative, 2-(Propan-2-yl)-1,3-benzoxazol-5-amine. While direct empirical data for this molecule is nascent, a comprehensive analysis of structure-activity relationships (SAR) across the benzoxazole class allows for the formulation of a scientifically grounded hypothesis regarding its biological targets and downstream effects. This document will explore the most probable mechanisms, focusing on its potential as an inhibitor of key enzymes involved in inflammation and cellular proliferation, such as cyclooxygenase-2 (COX-2) and various protein kinases. Furthermore, we will outline detailed experimental protocols to rigorously test these hypotheses, providing a roadmap for future research and drug development efforts.

Introduction: The Benzoxazole Moiety as a Privileged Scaffold

Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical sciences due to their diverse biological activities.[1] The fused benzene and oxazole ring system provides a rigid, planar structure that can effectively interact with a variety of biological macromolecules. The versatility of the benzoxazole core is further enhanced by the ability to introduce a wide range of substituents at various positions, most notably at the C2 and C5 positions, which significantly influences the pharmacological profile of the resulting molecule.[2][3]

Numerous studies have demonstrated that benzoxazole derivatives possess a broad range of therapeutic properties, including:

-

Anti-inflammatory and Analgesic Effects: Often linked to the inhibition of enzymes like cyclooxygenase (COX).[4]

-

Anticancer Activity: Attributed to the inhibition of protein kinases, topoisomerases, or the induction of apoptosis.[5]

-

Antimicrobial Properties: Exerted through mechanisms such as the inhibition of bacterial DNA gyrase.[6]

-

Enzyme Inhibition: Targeting a wide array of enzymes including monoamine oxidase (MAO), 5-lipoxygenase (5-LOX), and α-amylase.[7][8]

The specific compound of interest, this compound, features a small alkyl group (isopropyl) at the C2 position and an amino group at the C5 position. This substitution pattern is critical in defining its potential mechanism of action.

Postulated Mechanism of Action: A Multi-Targeted Approach

Based on an extensive review of the literature on structurally related benzoxazole analogs, we propose that this compound is likely to exert its biological effects through the modulation of key enzymes involved in inflammatory and proliferative signaling pathways. The primary putative mechanisms are detailed below.

Inhibition of Cyclooxygenase-2 (COX-2): A Plausible Anti-inflammatory Pathway

A significant body of research points towards 2-substituted benzoxazole derivatives as potent and selective inhibitors of COX-2.[4] The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Selective COX-2 inhibition is a highly sought-after therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Structural Rationale:

-

The 2-isopropyl group contributes to the lipophilicity of the molecule, facilitating its entry into the hydrophobic active site of the COX-2 enzyme.

-

The 5-amino group can form crucial hydrogen bond interactions with amino acid residues within the active site, thereby anchoring the molecule and enhancing its inhibitory potency. The presence of an amino or substituted amino group at the C5 position has been shown to be important for the biological activity of benzoxazoles.[9]

Proposed Signaling Pathway:

Caption: Putative inhibition of the COX-2 pathway by this compound.

Kinase Inhibition: A Potential Anticancer Mechanism

Benzoxazole derivatives have emerged as a promising class of kinase inhibitors, targeting various kinases that are often dysregulated in cancer.[7] These include receptor tyrosine kinases like VEGFR-2 and non-receptor tyrosine kinases.[5] Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site, thereby blocking downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

Structural Rationale:

-

The planar benzoxazole core can mimic the adenine moiety of ATP, allowing it to fit into the ATP-binding pocket of various kinases.

-

The 5-amino group can act as a hydrogen bond donor, forming critical interactions with the hinge region of the kinase domain, a common feature of many kinase inhibitors.

-

The 2-isopropyl group can occupy a hydrophobic pocket within the active site, contributing to the binding affinity and selectivity of the compound.

Proposed Signaling Pathway:

Caption: Hypothesized kinase inhibition by this compound.

Experimental Validation: A Roadmap for Mechanistic Elucidation

To substantiate the proposed mechanisms of action, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols provide a comprehensive framework for this validation process.

In Vitro Enzyme Inhibition Assays

Objective: To quantitatively determine the inhibitory potency of this compound against COX-1/COX-2 and a panel of relevant protein kinases.

Experimental Protocol: COX Inhibition Assay

-

Enzyme Source: Purified human recombinant COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic acid.

-

Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzymes.

-

Procedure: a. Prepare a series of dilutions of the test compound. b. Incubate the enzymes with the test compound or a reference inhibitor (e.g., celecoxib) for a specified time. c. Initiate the reaction by adding arachidonic acid. d. Measure the product formation over time using a plate reader.

-

Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the potency and selectivity of the compound.

Experimental Protocol: Kinase Inhibition Assay

-

Enzyme Source: A panel of purified recombinant protein kinases (e.g., VEGFR-2, EGFR, HER2, PI3K).

-

Substrate: A specific peptide substrate for each kinase and ATP.

-

Assay Principle: A variety of formats can be used, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or luminescence-based assays (measuring the amount of ATP remaining after the kinase reaction).

-

Procedure: a. Prepare a series of dilutions of the test compound. b. Incubate the kinase with the test compound and the peptide substrate. c. Initiate the reaction by adding ATP. d. After a set incubation period, stop the reaction and measure the kinase activity.

-

Data Analysis: Determine the IC₅₀ values for each kinase to assess the inhibitory profile of the compound.

Cell-Based Assays

Objective: To evaluate the effects of the compound on cellular processes downstream of the target enzymes.

Experimental Protocol: Cellular Proliferation Assay

-

Cell Lines: A panel of human cancer cell lines with known kinase dependencies (e.g., HepG2, MCF-7).[5]

-

Assay Principle: A colorimetric assay (e.g., MTT or SRB assay) that measures the number of viable cells.

-

Procedure: a. Seed the cells in 96-well plates and allow them to attach overnight. b. Treat the cells with increasing concentrations of the test compound for 48-72 hours. c. Add the assay reagent and measure the absorbance, which is proportional to the number of viable cells.

-

Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) to determine the anti-proliferative activity of the compound.

In Vivo Models

Objective: To assess the in vivo efficacy of the compound in relevant animal models of inflammation and cancer.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (Inflammation Model)

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Procedure: a. Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally. b. After a specified pre-treatment time, induce inflammation by injecting carrageenan into the sub-plantar region of the rat's hind paw. c. Measure the paw volume at regular intervals using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of their substituents.[2]

| Position | Substituent | Putative Influence on Activity |

| C2 | Isopropyl (Alkyl) | Enhances lipophilicity, potentially improving cell permeability and interaction with hydrophobic pockets of target enzymes.[10] |

| C5 | Amino | Can act as a crucial hydrogen bond donor, facilitating strong interactions with the active sites of enzymes like kinases and COX.[3][9] |

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the existing body of literature on benzoxazole derivatives provides a strong foundation for postulating its activity as a modulator of inflammatory and proliferative pathways. The proposed inhibitory effects on COX-2 and various protein kinases are plausible and warrant further experimental investigation. The detailed protocols outlined in this guide offer a clear path forward for researchers to rigorously test these hypotheses and to unlock the full therapeutic potential of this promising compound. Future studies should also focus on comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties and safety profile.

References

-

ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed structure‐activity relationship (SAR) of benzoxazole‐2‐yl)‐2‐phenoxyacetamide derivatives as antidiabetic agents. Retrieved from [Link]

-

PMC. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

-

PubMed. (2009). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Retrieved from [Link]

-

PubMed. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Retrieved from [Link]

-

International Journal of Research and Review. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]

-

PMC. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

-

Taylor & Francis Online. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Retrieved from [Link]

-

PubMed. (2012). Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

-

SpringerLink. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Retrieved from [Link]

-

NIH. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

-

MDPI. (2018). Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity. Retrieved from [Link]

-

NIH. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Retrieved from [Link]

-

J&K Scientific. (n.d.). 2-Phenyl-1,3-benzoxazol-5-amine. Retrieved from [Link]

-

ESIS. (n.d.). Muhammed-LDDD 2021-244-MS. Retrieved from [Link]

-

RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzoxazole Derivatives as Promising Antitubercular Agents. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. esisresearch.org [esisresearch.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine: A Strategic Guide to Target Identification and Validation

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive framework for the systematic investigation of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine , a specific derivative for which the therapeutic targets remain unelucidated. We will delve into the known biological landscape of benzoxazoles to hypothesize potential therapeutic targets for this compound. This document will serve as a strategic whitepaper for researchers, scientists, and drug development professionals, outlining a logical, evidence-based approach to target identification and validation, complete with detailed experimental protocols and workflows. Our objective is to bridge the gap between a novel chemical entity and its potential clinical applications by providing a clear roadmap for preclinical research.

Introduction: The Benzoxazole Core - A Privileged Scaffold in Drug Discovery

The benzoxazole ring system, an aromatic bicyclic heterocycle, is a recurring motif in numerous biologically active compounds.[2][4] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal pharmacophore for engaging with a diverse range of biological targets. The literature is replete with examples of 2-substituted benzoxazole derivatives exhibiting potent antimicrobial, anticancer, anti-inflammatory, and antitubercular activities.[1][5][6][7] This well-established therapeutic precedent for the benzoxazole class provides a strong rationale for the investigation of novel derivatives such as this compound. The isopropyl substitution at the 2-position and the amine group at the 5-position present unique electronic and steric features that could confer novel target selectivity and pharmacological properties.

Hypothesized Therapeutic Targets for this compound

Based on the established activities of structurally related benzoxazoles, we can extrapolate and propose several high-priority potential therapeutic targets for this compound.

Oncology: Targeting Uncontrolled Cell Proliferation

The anticancer potential of benzoxazole derivatives is well-documented, with mechanisms often involving the inhibition of key signaling molecules.[3][8][9]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Several benzoxazole derivatives have demonstrated potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[8] The inhibition of VEGFR-2 can starve tumors of their blood supply, impeding their growth and metastasis.

-

Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Benzoxazole derivatives have been identified as potential mTOR inhibitors.[10]

-

c-Src/Abl Kinases: These non-receptor tyrosine kinases are implicated in cancer progression.[11] Novel anilinoquinazolines with a benzodioxole moiety (structurally related to benzoxazole) have shown dual inhibitory activity against c-Src and Abl.[11]

Infectious Diseases: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzoxazole derivatives have shown promise in this area.[5][6]

-

Bacterial DNA Gyrase: This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics. Molecular docking studies have suggested that benzoxazole derivatives can bind to and inhibit DNA gyrase, leading to their antibacterial effect.[5]

-

Mycobacterial Targets: Tuberculosis remains a global health threat, and new anti-tubercular agents are urgently needed. Several benzoxazole derivatives have shown promising activity against Mycobacterium tuberculosis.[6][12] The specific molecular targets within the mycobacterium are an active area of investigation.

Inflammation and Pain: Modulating Inflammatory Pathways

Chronic inflammation is a key component of numerous diseases. Benzoxazole derivatives have been explored for their anti-inflammatory and analgesic properties.[7][13]

-

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. Certain 2-(2-arylphenyl)benzoxazoles have been identified as selective COX-2 inhibitors.[10]

Neurological Disorders: Modulating Neurotransmitter Receptors

The benzoxazole scaffold has also been investigated for its potential to modulate central nervous system targets.

-

5-HT3 Receptor: The 5-HT3 receptor is a ligand-gated ion channel involved in emesis and irritable bowel syndrome. A benzoxazole derivative has been synthesized and characterized as a potent 5-HT3 receptor agonist.[14]

Strategic Workflow for Target Identification and Validation

A systematic and multi-pronged approach is essential to identify and validate the therapeutic targets of this compound. The following experimental workflow is proposed:

Caption: A strategic workflow for target identification and validation.

Step 1: Broad Phenotypic Screening

The initial step involves screening the compound across a diverse range of cell-based assays representing various disease states to identify its primary biological effect.

Protocol: Cell Viability and Proliferation Assays

-

Cell Line Selection: A panel of human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) and normal human fibroblast cells (e.g., WI-38) should be used.[8]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each cell line.

| Cell Line | IC50 (µM) [Hypothetical Data] |

| HCT-116 | 5.2 |

| MCF-7 | 8.7 |

| WI-38 | > 100 |

Step 2: Target Deconvolution

Once a significant phenotypic effect is observed, the next crucial step is to identify the molecular target(s) responsible for this effect.

Protocol: Affinity-Based Target Identification

-

Probe Synthesis: Synthesize a derivative of this compound with a linker and a reactive group for immobilization on a solid support (e.g., sepharose beads).

-

Cell Lysate Preparation: Prepare a total protein lysate from the responsive cell line.

-

Affinity Chromatography: Incubate the cell lysate with the immobilized compound.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Step 3: Target Validation through Biochemical and Biophysical Assays

The putative targets identified through deconvolution must be validated using orthogonal methods.

Protocol: Kinase Inhibition Assay (Example for VEGFR-2)

-

Reagents: Recombinant human VEGFR-2 kinase, a suitable substrate peptide, and ATP.

-

Assay Principle: Utilize a luminescence-based kinase assay (e.g., ADP-Glo™) that measures the amount of ADP produced during the kinase reaction.

-

Procedure: a. Incubate recombinant VEGFR-2 with varying concentrations of this compound. b. Initiate the kinase reaction by adding the substrate peptide and ATP. c. After a defined incubation period, stop the reaction and measure the amount of ADP produced.

-

Data Analysis: Determine the IC50 value for the inhibition of VEGFR-2 activity.

| Kinase | IC50 (nM) [Hypothetical Data] |

| VEGFR-2 | 150 |

| EGFR | > 10,000 |

| PDGFR | > 10,000 |

Step 4: Elucidating the Mechanism of Action in a Cellular Context

Validating target engagement within a cellular environment is critical to confirm that the observed phenotype is a direct result of the compound's interaction with its intended target.

Caption: Workflow for cellular mechanism of action studies.

Protocol: Western Blot Analysis of Signaling Pathways

-

Cell Treatment: Treat the responsive cells with this compound at its IC50 concentration for various time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the target of interest and its downstream effectors (e.g., phospho-VEGFR-2, phospho-ERK).

-

Detection and Analysis: Use a chemiluminescence-based detection system to visualize the protein bands and quantify the changes in protein phosphorylation or expression levels.

Conclusion and Future Directions

This guide provides a comprehensive and actionable framework for the systematic investigation of this compound. By leveraging the extensive knowledge base of the broader benzoxazole class, we have proposed a set of high-probability therapeutic targets and outlined a rigorous experimental cascade for their validation. The successful execution of this research plan holds the potential to uncover novel therapeutic opportunities for this promising compound. Future efforts should focus on lead optimization to enhance potency and selectivity, followed by in-depth preclinical evaluation, including pharmacokinetic and in vivo efficacy studies.

References

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. [Link]

-

Benzoxazole Derivatives as Promising Antitubercular Agents. (n.d.). ResearchGate. [Link]

-

The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). PubMed. [Link]

-

Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). PubMed Central. [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review. [Link]

-

Synthesis, molecular modeling, and pharmacological evaluation of new 2-substituted benzoxazole derivatives as potent anti-inflammatory agents. (2019). Semantic Scholar. [Link]

-

BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2020). ResearchGate. [Link]

-

Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles. (n.d.). National Institutes of Health. [Link]

-

Synthesis, molecular modeling, and pharmacological evaluation of new 2-substituted benzoxazole derivatives as potent anti-inflammatory agents. (2019). ResearchGate. [Link]

-

Synthesis and Pharmacological evaluation of new Benzoxozole Derivatives. (n.d.). Slideshare. [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PubMed Central. [Link]

-

benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and. (n.d.). AWS. [Link]

-

Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021). PubMed Central. [Link]

-

2-(1,3-Dioxaindan-5-yl)propan-2-amine. (n.d.). PubChem. [Link]

-

Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (2017). Taylor & Francis Online. [Link]

-

Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. (n.d.). PubMed. [Link]

-

Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. (2013). PubMed. [Link]

-

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (n.d.). PubMed. [Link]

-

Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist. (n.d.). PubMed. [Link]

Sources

- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, molecular modeling, and pharmacological evaluation of new 2-substituted benzoxazole derivatives as potent anti-inflammatory agents | Semantic Scholar [semanticscholar.org]

- 8. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Pharmacological evaluation of new Benzoxozole Derivatives | PDF [slideshare.net]

- 14. Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Propan-2-yl)-1,3-benzoxazol-5-amine and its Analogs for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine and its related derivatives, a chemical scaffold of significant interest in contemporary drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the synthesis, potential biological activities, and mechanisms of action associated with this class of compounds.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

Benzoxazole, a heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] The planar nature of the benzoxazole ring system allows for diverse substitutions, particularly at the 2-position, leading to a vast chemical space for the exploration of novel therapeutic agents. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide will focus specifically on the 2-isopropyl-5-amino substituted benzoxazole core, exploring its synthesis and potential as a foundation for new drug candidates.

Synthesis of this compound: A Representative Protocol

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable two-step synthetic pathway can be proposed based on established methodologies for analogous benzoxazole and benzimidazole derivatives.[4] This proposed synthesis involves an initial condensation reaction to form the benzoxazole core, followed by the reduction of a nitro group to the target amine.

Synthetic Workflow:

Caption: A proposed two-step synthetic workflow for this compound.

Step 1: Synthesis of 2-Isopropyl-5-nitro-1,3-benzoxazole (Intermediate)

The initial step involves the condensation of 2-amino-4-nitrophenol with isobutyric acid. This reaction, analogous to the Phillips-Ladenburg benzimidazole synthesis, is typically acid-catalyzed and driven by the removal of water to facilitate cyclization.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 2-amino-4-nitrophenol (1.0 eq), isobutyric acid (1.5 eq), and a suitable acid catalyst such as polyphosphoric acid (PPA) or a strong protic acid like sulfuric acid in a high-boiling point solvent (e.g., toluene or xylene).

-

Reaction Execution: Heat the mixture to reflux (typically 110-140 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If PPA is used, the mixture is typically poured onto ice water to hydrolyze the acid and precipitate the product. The crude product is then collected by filtration. If a solvent was used, it is removed under reduced pressure.

-

Purification: The crude 2-isopropyl-5-nitro-1,3-benzoxazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)

The final step is the reduction of the nitro group of the intermediate to the corresponding amine. Catalytic hydrogenation is a common and efficient method for this transformation.[5]

Experimental Protocol:

-

Reaction Setup: Dissolve the 2-isopropyl-5-nitro-1,3-benzoxazole (1.0 eq) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm or using a hydrogen balloon) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Work-up and Isolation: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Remove the catalyst by filtration through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Characterization

The structural confirmation of the synthesized compounds would be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the proton and carbon framework.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H (amine), C=N (oxazole), and the aromatic system.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compounds.

Biological Activities and Potential Mechanisms of Action

While specific biological data for this compound is limited, the broader class of 2-substituted benzoxazole derivatives has been extensively studied, revealing significant potential in several therapeutic areas.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of 2-substituted benzoxazole derivatives.[6][7] The mechanism of action for their antibacterial effects is often attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[8]

Inferred Antimicrobial Profile:

Based on data from analogs, this compound and its derivatives are hypothesized to exhibit activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some representative 2-alkyl and 2-aryl-5-aminobenzoxazole derivatives against common bacterial strains.

Table 1: Representative Antimicrobial Activity of 2-Substituted Benzoxazole Analogs

| Compound/Analog | Organism | MIC (µg/mL) | Reference |

| 2-Alkyl-benzoxazole derivative | Staphylococcus aureus | 12.5 - 50 | [9] |

| 2-Phenyl-benzoxazole derivative | Bacillus subtilis | >100 | [6] |

| 2-Phenyl-benzoxazole derivative | Escherichia coli | >100 | [6] |

| 5-Amino-2-phenylbenzoxazole | Staphylococcus aureus | 62.5 | [6] |

| 5-Amino-2-phenylbenzoxazole | Escherichia coli | 125 | [6] |

DNA Gyrase Inhibition Workflow:

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Anticancer Activity

Benzoxazole derivatives have also emerged as promising anticancer agents.[10][11] Their cytotoxic effects are often linked to the inhibition of topoisomerases, enzymes crucial for managing DNA topology during cell division.[12] Inhibition of these enzymes leads to DNA damage and apoptosis in rapidly proliferating cancer cells.

Inferred Anticancer Profile:

The anticancer potential of this compound can be inferred from the activity of structurally related compounds. The following table presents the half-maximal inhibitory concentration (IC₅₀) values for some 2-substituted benzoxazole analogs against various cancer cell lines.

Table 2: Representative Anticancer Activity of 2-Substituted Benzoxazole Analogs

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Human Topoisomerase I | 104 | [1][12] |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Human Topoisomerase IIα | 71 | [1][12] |

| 2-Arylbenzoxazole derivative | MCF-7 (Breast Cancer) | 4.05 - 32.53 | [11] |

| 2-Arylbenzoxazole derivative | HepG2 (Liver Cancer) | 3.22 - 32.11 | [11] |

| 5-Chlorotolylbenzoxazole | DNA Topoisomerase II | 22.3 | [10] |

Topoisomerase Inhibition Pathway:

Caption: Proposed mechanism of anticancer action via topoisomerase inhibition.

Structure-Activity Relationships (SAR)

Based on the available literature for the broader class of 2-substituted benzoxazoles, several structure-activity relationships can be inferred:

-

Substitution at the 2-position: The nature of the substituent at the 2-position significantly influences biological activity. Small alkyl groups, such as isopropyl, are of interest for exploring the balance between lipophilicity and steric hindrance at the target binding site.

-

Substitution on the Benzene Ring: The presence and position of substituents on the fused benzene ring can modulate the electronic properties and overall pharmacology of the molecule. The 5-amino group, in particular, offers a handle for further derivatization to improve potency, selectivity, and pharmacokinetic properties.

Future Directions and Drug Development Potential

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

-

Library Synthesis: The synthesis of a diverse library of analogs with variations at the 2- and 5-positions to establish robust SAR.

-

In-depth Biological Evaluation: Comprehensive screening of these analogs against a panel of bacterial and cancer cell lines to identify lead compounds.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the most potent compounds.

-

Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to optimize for in vivo efficacy.

Conclusion

This compound and its derivatives are a compelling class of compounds for further investigation in drug discovery. Their straightforward synthesis and the established biological activities of the broader benzoxazole family provide a strong rationale for their exploration as potential antimicrobial and anticancer agents. The insights and protocols provided in this guide are intended to facilitate and inspire further research into this promising area of medicinal chemistry.

References

-

Zilifdar, F., Foto, E., Ertan-Bolelli, T., Yildiz, I., Aki-Yalcin, E., & Diril, N. (2018). Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. Letters in Drug Design & Discovery, 15(11), 1155-1162. [Link]

-

Gajanan, S., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1244, 130953. [Link]

-

Jilani, T., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Journal of the Iranian Chemical Society, 17(6), 1495-1504. [Link]

-

Hassan, A. S., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 339-355. [Link]

-

Murty, M. S. R., et al. (2011). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]

-

TSI Journals. (2012). DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES. Trade Science Inc.[Link]

-

Zhang, W., et al. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry, 127, 945-953. [Link]

-

Desai, N. C., et al. (2019). Summaries of the estimated values of minimum inhibitory concentration (MIC) for the tested compounds towards targeted microbes. ResearchGate. [Link]

-

Foto, E., et al. (2020). Benzoxazines as New Human Topoisomerase I Inhibitors and Potential Poisons. Pharmaceutical Chemistry Journal, 53(11), 1021-1029. [Link]

-

Zilifdar, F., Alper, S., Ozguven, S. Y., & Diril, N. (2016). Rec assay and DNA-topoisomerase I relaxation assay results of tested benzoxazine derivatives. ResearchGate. [Link]

-

Ertan-Bolelli, T., et al. (2011). Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. European journal of medicinal chemistry, 46(9), 4347-4354. [Link]

-

El-Adl, K., et al. (2019). Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations. Archiv der Pharmazie, 352(11), 1900178. [Link]

-

Muhammed, T. K., et al. (2021). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of New Benzoxazole Derivatives. Letters in Drug Design & Discovery. [Link]

-

ResearchGate. (2021). Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, benzothiazole moiety. [Link]

-

Maxwell, A., & Lawson, D. M. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in molecular medicine, 84, 163-174. [Link]

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

-

Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. [Link]

- U.S. Patent No. 4,329,503. (1982).

- Chinese Patent No. CN105801440A. (2016).

-

Organic Syntheses. (n.d.). α-AMINOISOBUTYRIC ACID. [Link]

-

Chegg. (2020). Predict the molecule using the following Mass Spectrometry information, IR and 'H NMR spectra. [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. [Link]

-

Singh, L. P., et al. (2010). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Der Pharma Chemica, 2(4), 266-273. [Link]

-

Kumar, S., & Maurya, S. K. (2023). Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light. The Journal of Organic Chemistry, 88(13), 8690-8702. [Link]

-

ProFoldin. (n.d.). DNA gyrase assay kits. [Link]

-

Chen, Y., et al. (2012). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Chemical Biology, 7(5), 854-862. [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amide hydrolase'. [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

-

International Journal of Research in Pharmaceutical and Nano Sciences. (2019). SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. [Link]

-

ACS Omega. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

-

Semantic Scholar. (n.d.). Synthesis of various 2-aminobenzoxazoles: the study of cyclization and Smiles rearrangement Contents. [Link]

-

ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

-

International Journal of Research Publication and Reviews. (2019). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. [Link]

-

ResearchGate. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. [Link]

-

AWS. (n.d.). benzoxazol-2-yl. [Link]

-

Wang, L., et al. (2018). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 23(9), 2349. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific reports, 12(1), 16298. [Link]

-

MDPI. (2021). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. [Link]

-

ResearchGate. (2023). IC50 of the compounds against the two cancer cell lines according to the MTT assay. [Link]

-

PubMed Central. (2023). Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. [Link]

-

Zhang, W., et al. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. BMC chemistry, 14(1), 1-13. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. op.niscpr.res.in [op.niscpr.res.in]

- 11. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In silico modeling of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine interactions

An In-Depth Technical Guide to the In Silico Modeling of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine Interactions

Foreword: The Rationale for a Computational Approach

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] These derivatives have shown a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The therapeutic potential often stems from the favorable interactions of the benzoxazole moiety with various protein targets.[6] This guide focuses on a specific derivative, this compound, providing a comprehensive framework for its computational evaluation.

In the early phases of drug discovery, in silico modeling offers a powerful, cost-effective, and rapid methodology to predict the behavior of a small molecule, identify potential biological targets, and refine its structure before committing to expensive and time-consuming laboratory synthesis and testing.[7][8] This document, intended for researchers and drug development professionals, details a holistic computational workflow—from initial ligand characterization to dynamic interaction analysis—elucidating the principles and practical steps required to model the interactions of this promising compound.

Part 1: Ligand Characterization and Preparation

Before any interaction can be modeled, a thorough understanding of the ligand itself is paramount. The first step is to define the molecule's structure and compute its physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

The structure for this compound is defined by the following SMILES (Simplified Molecular-Input Line-Entry System) string: CC(C)C1=NC2=C(O1)C=C(C=C2)N.

Physicochemical Properties Summary

A molecule's drug-likeness is often initially assessed using Lipinski's Rule of Five. The properties below, calculated based on the ligand's structure, provide a preliminary profile.

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₁₂N₂O | Defines the elemental composition. |

| Molecular Weight | 176.22 g/mol | Influences absorption and diffusion; values <500 Da are preferred. |

| Hydrogen Bond Donors | 1 (from the amine group) | Key for molecular recognition and solubility; values ≤5 are preferred. |

| Hydrogen Bond Acceptors | 2 (from N and O in the ring) | Crucial for target binding and solubility; values ≤10 are preferred. |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 (Predicted) | Measures lipophilicity, affecting absorption and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 51.1 Ų | Predicts drug transport properties; values <140 Ų are good for oral bioavailability. |

Protocol 1: 3D Ligand Structure Preparation